molecular formula C11H13NO2 B14800638 Methyl 3-methylindoline-3-carboxylate

Methyl 3-methylindoline-3-carboxylate

Cat. No.: B14800638
M. Wt: 191.23 g/mol
InChI Key: JIDHDAFWOFOPLD-UHFFFAOYSA-N
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Description

Methyl 3-methylindoline-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylindoline-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another method involves the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylindoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Methyl 3-methylindoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methylindoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methylindoline-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 3-methyl-1,2-dihydroindole-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-11(10(13)14-2)7-12-9-6-4-3-5-8(9)11/h3-6,12H,7H2,1-2H3

InChI Key

JIDHDAFWOFOPLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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